molecular formula C8H11BrN2O2 B13194159 2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid

2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13194159
M. Wt: 247.09 g/mol
InChI Key: KRMFBVSKXWZVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4, an ethyl group at position 1, and a methyl group at position 3 of the pyrazole ring, along with an acetic acid moiety at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromo group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-3-methyl-1H-pyrazole: Lacks the acetic acid moiety.

    1-ethyl-3-methyl-1H-pyrazole-5-acetic acid: Lacks the bromo group.

    4-bromo-3-methyl-1H-pyrazole-5-acetic acid: Lacks the ethyl group.

Uniqueness

2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-6(4-7(12)13)8(9)5(2)10-11/h3-4H2,1-2H3,(H,12,13)

InChI Key

KRMFBVSKXWZVLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.